[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound characterized by multiple double bonds and ester linkages This compound is notable for its intricate structure, which includes long hydrocarbon chains and multiple unsaturated bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves esterification reactions. One common method involves the reaction of (2S)-3-hydroxypropyl with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated compounds, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is studied for its unique structural properties and reactivity. It serves as a model compound for studying esterification and unsaturation reactions.
Biology
Biologically, this compound is of interest due to its potential role in cell membrane structure and function. Its long hydrocarbon chains and multiple double bonds make it a candidate for studying lipid bilayers and membrane dynamics.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural similarity to certain bioactive lipids suggests it may have anti-inflammatory or anti-cancer properties, although further research is needed to confirm these effects.
Industry
Industrially, this compound is used in the synthesis of specialized polymers and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes and enzymes. The compound’s long hydrocarbon chains and ester linkages allow it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, its multiple double bonds may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (5Z,8Z,11Z,14Z)-N-[(2S)-2-Hydroxypropyl]-16,16-dimethyl-5,8,11,14-docosatetraenamide
- PG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/20:5(5Z,8Z,11Z,14Z,17Z))
Uniqueness
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of ester linkages and multiple unsaturated bonds. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C43H68O5 |
---|---|
Molecular Weight |
665 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t41-/m0/s1 |
InChI Key |
FVXRWZPVZULNCQ-ZPRYGCIXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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